N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyl group, a pyrazole ring, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, alcohols, and other functionalized benzyl derivatives .
Scientific Research Applications
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrobenzenesulfonamide moiety is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide
- N-benzyl-N-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-nitrobenzenesulfonamide
- N-benzyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide
Uniqueness
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-22-18(12-13-20-22)15-21(14-16-6-4-3-5-7-16)28(26,27)19-10-8-17(9-11-19)23(24)25/h3-13H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZWEVDRMHNADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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